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Introduction and Drug Overview

Altiratinib (DCC-2701) represents a strategically designed multi-kinase inhibitor with balanced potency
against key receptors involved in tumor growth, angiogenesis, and metastasis. This small molecule
therapeutic was engineered to simultaneously address multiple hallmarks of cancer through coordinated
inhibition of MET, TIE2 (TEK), VEGFR2 (KDR), and TRK kinases, creating a comprehensive approach that
targets both tumor cells and their microenvironment [1] [2]. The rational design of altiratinib focuses on
achieving balanced inhibitory potency across these key targets, with ICso values in the low nanomolar
range for all primary kinases [3]. This balanced profile enables altiratinib to inhibit three major evasive
revascularization and resistance pathways (HGF, ANG, and VEGF) while simultaneously blocking tumor

invasion and metastasis mechanisms [1].

The strategic value of altiratinib's design is particularly evident in addressing therapeutic resistance
mechanisms that often limit the efficacy of single-target agents. By concurrently inhibiting MET, TIE2, and
VEGFR?2, altiratinib targets both primary oncogenic drivers and compensatory pathways that tumors exploit
to escape treatment [4]. This comprehensive targeting approach has demonstrated significant activity in
preclinical models of various solid tumors, including glioblastoma, melanoma, ovarian, colorectal, gastric,

and breast cancers [2]. Additionally, altiratinib exhibits substantial blood-brain barrier penetration

© 2026 Smolecule. All rights reserved. 1/14 Tech Support


https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-interest
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.deciphera.com/news/deciphera-pharmaceuticals-announces-initiation-phase-1-cancer-trial-altiratinib-dcc-2701
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.selleckchem.com/products/altiratinib.html
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26285778/
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998992/
https://www.deciphera.com/news/deciphera-pharmaceuticals-announces-initiation-phase-1-cancer-trial-altiratinib-dcc-2701
https://www.smolecule.com/products/s549079?utm_src=pdf-body
https://www.smolecule.com/products/s549079?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

(brain:plasma ratio of 0.23 in murine models), making it particularly relevant for treating brain cancers and

brain metastases [1] [3].

Molecular Mechanism of Action

Type Il Kinase Inhibition Mechanism

Altiratinib functions through a type II inhibition mechanism that distinguishes it from type I kinase
inhibitors. This mechanism involves binding to the inactive DFG-out conformation of kinase domains,
where the conserved Asp-Phe-Gly (DFG) motif adopts an outward orientation that creates an extended
hydrophobic pocket [5]. Type II inhibitors like altiratinib typically demonstrate distinct structure-activity
relationships compared to type I inhibitors, which target the active DFG-in conformation. This unique
binding mode allows altiratinib to maintain efficacy against certain resistance mutations that develop under
selective pressure from type I inhibitors, particularly in NTRK kinases [5]. Molecular modeling studies
reveal that specific mutations such as NTRK1(A{V573M}) and NTRK1("{G667C}) introduce sulfur-
containing moieties (methionine or cysteine) in the kinase binding pocket that preferentially enhance

sensitivity to type II inhibitors including altiratinib, cabozantinib, and foretinib [5].

The structural basis for altiratinib's balanced multi-kinase inhibition lies in its optimized interaction with
the switch control pocket of MET, TIE2, and VEGFR2 kinases, where it stabilizes inactive conformations
across all three targets [1]. This conserved binding mechanism across different kinases is remarkable from a
structure-activity relationship perspective, as it demonstrates how careful molecular engineering can create a
single therapeutic agent capable of addressing multiple structurally related but distinct oncogenic drivers.
The DFG-out binding mode also contributes to altiratinib's high selectivity profile, as it shows >10-fold
selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1
(EGFR), p38a (MAPK14), PDGFRa, PDGFRB, RET, and SRC [3].

Targeted Signaling Pathways

Table 1: Key Signaling Pathways Inhibited by Altiratinib
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Pathway Receptor(s) Ligand(s) Biological Consequences

HGF/MET MET Hepatocyte Growth Factor Tumor cell invasion, proliferation,
(HGF) anti-apoptotic effects

ANG/TIE2 TIE2 (TEK) Angiopoietin-1 (ANG1) Tumor angiogenesis, TIE2-

expressing monocyte recruitment

VEGF/VEGFR VEGFR2 Vascular Endothelial Angiogenesis, endothelial cell
Growth Factor (VEGF) proliferation
NGF/TRK TRKA, TRKB, Nerve Growth Factor Cell survival, differentiation,
TRKC (NGF) resistance mechanisms

The HGF/MET pathway represents a primary target of altiratinib, with potent inhibition of both wild-type
and mutated forms of MET, including activation loop mutants such as Y1230C and D1228N that drive
certain cancers like papillary renal cell carcinoma [3] [2]. MET activation stimulates tumor cell invasive
growth programs, including proliferation, survival, migration, and epithelial-mesenchymal transition,
making it a key driver of metastatic progression [4]. In glioblastoma models, MET expression is significantly
upregulated in the setting of resistance to bevacizumab, establishing it as a crucial resistance mechanism to

anti-VEGF therapy [4].

Simultaneously, altiratinib's inhibition of the TIE2 pathway targets tumor angiogenesis through dual
mechanisms: directly affecting endothelial cells and disrupting the pro-angiogenic functions of TIE2-
expressing monocytes/macrophages (TEMs) [4]. These TEMs are recruited to tumor sites following anti-
VEGF therapy and contribute to revascularization and tumor progression through matrix metalloproteinase
expression and other pro-invasive factors [4]. The balanced inhibition of VEGFR2 alongside MET and
TIE2 enables altiratinib to more durably suppress tumor angiogenesis than approaches targeting individual

pathways, while simultaneously blocking compensatory mechanisms that drive resistance [1] [2].
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Figure 1: Altiratinib's multi-target inhibition of key oncogenic signaling pathways. The diagram illustrates
how altiratinib simultaneously blocks MET, TIE2, VEGFR2, and TRK receptors, disrupting downstream

processes including invasion, angiogenesis, survival, and therapy resistance.

Structure-Activity Relationship Analysis
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Core Structural Features and Molecular Properties

Altiratinib possesses a molecular weight of 510.46 g/mol with the chemical formula C26H21F3N4Oa4 [3].
The compound features a central core structure that optimally positions key functional groups for
interaction with the switch control pocket of its target kinases. Specific molecular features critical to its

activity include:

¢ Fluorinated aromatic systems that enhance membrane permeability and binding affinity through
hydrophobic interactions and electron-withdrawing effects

¢ Heterocyclic components that form critical hydrogen bonding interactions with kinase hinge regions

o Spatially oriented substituents that stabilize the DFG-out conformation through specific van der

Waals contacts
* Amide linkage groups that provide both conformational restraint and participation in protein-ligand

hydrogen bonding

The calculated physicochemical properties of altiratinib contribute to its favorable pharmacokinetic
profile, including moderate hydrophobicity that balances membrane penetration with solubility requirements.
While specific computational descriptors for altiratinib are not fully detailed in the available literature, its
structural characteristics align with established quantitative structure-activity relationship (QSAR) principles

for kinase inhibitors, particularly those favoring type II binding modes [6] [7].

SAR by Bioisosteric Replacement

Recent research has explored structural analogues of altiratinib through systematic bioisosteric
replacement strategies, particularly in the context of developing topical formulations for dermatological

applications [8]. These studies reveal how specific modifications impact both efficacy and safety profiles:

¢ Bicyclic system variations: Replacement of the original bicyclic heteroaromatic system with
indazole (ALT6a), benzoxazole (ALT7a), and benzothiazole (ALT8c) rings produced analogues with
maintained or improved activity [8]

o Safety profile optimization: Analogs ALT6a and ALT7a demonstrated significantly reduced
cytotoxicity while maintaining potent melanogenesis inhibition, with ALT7a exhibiting the widest
safety margin [8]

¢ Skin permeability enhancement: Structural modifications in ALT6a and ALT7a improved
transdermal delivery compared to the parent altiratinib molecule, as demonstrated in skin parallel
artificial membrane permeability assays (PAMPA) [8]
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These SAR findings demonstrate the potential for optimizing altiratinib's scaffold for specific therapeutic
applications while maintaining its multi-kinase targeting capability. The successful identification of
analogues with improved safety profiles highlights the value of systematic structure-activity relationship

studies in refining drug candidates for clinical development.

Quantitative SAR and Molecular Descriptors

While comprehensive QSAR equations specific to altiratinib are not fully detailed in the available literature,
its development undoubtedly incorporated quantitative approaches to optimize potency across multiple
kinase targets simultaneously. Based on established QSAR methodologies for kinase inhibitors [6] [7], key

molecular descriptors likely considered in altiratinib's optimization include:

e Hydrophobicity parameters (Log P): Critical for balancing cell membrane penetration with solubility
requirements, with optimal values typically in the 2-4 range for CNS-penetrant agents

¢ Electronic parameters (Hammett constants): Influence hydrogen bonding capacity and charge
distribution affecting kinase binding affinity

e Steric parameters (molar refractivity, Taft constants): Impact complementarity with the kinase active
site and DFG-out pocket

¢ 3D molecular fields: Define spatial arrangement of hydrophobic, hydrophilic, and steric features that
determine multi-kinase selectivity patterns

The successful application of these QSAR principles is evident in altiratinib's balanced nanomolar potency

against its primary targets and its favorable blood-brain barrier penetration characteristics [1] [3].

Resistance Mutation Profiling

Activity Against NTRK Resistance Mutations

A critical aspect of altiratinib's SAR profile is its maintained efficacy against specific resistance mutations
that develop under selective pressure from first-generation TRK inhibitors. Research demonstrates that
altiratinib retains potency against several NTRK1 mutations that confer resistance to larotrectinib (a type I
inhibitor), including V573M, F589L, and G667C substitutions [5]. Particularly noteworthy is the
hypersensitivity of NTRK1(A"{V573M}) and NTRK1("{G667C}) mutants to type II inhibitors, with
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molecular modeling suggesting that introduction of sulfur-containing moieties in the binding pocket

specifically enhances sensitivity to this inhibitor class [5].

Table 2: Altiratinib Activity Against NTRK Resistance Mutations

NTRK Effect on Response to Altiratinib .
. - Structural Basis

Mutation Larotrectinib (Typel) (Type ll)

V573M Confers resistance Retained sensitivity / Sulfur moiety enhances type
Hypersensitivity [l binding

F589L Confers resistance Retained sensitivity Altered hydrophobic packing

favors type Il binding

G667C Confers resistance Retained sensitivity / Cysteine substitution creates
Hypersensitivity favorable interactions

G595R Not specified in Likely resistant (common Steric hindrance in ATP-

results gatekeeper mutation) binding pocket

The differential activity against specific resistance mutations highlights the importance of inhibitor binding
mode in addressing clinical resistance mechanisms. While type I inhibitors typically target the active DFG-in
conformation of kinases, their efficacy can be compromised by mutations that affect ATP-binding pocket
geometry or gatekeeper residues. In contrast, type II inhibitors like altiratinib that stabilize the inactive
DFG-out conformation may maintain binding affinity against certain mutations because their interactions

extend beyond the ATP-binding site to include the hydrophobic DFG-out pocket [5].

MET Mutant Sensitivity

Altiratinib demonstrates potent activity against various MET activation loop mutants, including Y1230C
and D1228N, with ICso values remaining in the low nanomolar range (0.37 nM and 1.3 nM, respectively)
[3]. These mutations are clinically relevant in specific cancer types such as papillary renal cell carcinoma and
represent important resistance mechanisms to other targeted therapies. The maintained potency against these
mutants underscores the strategic advantage of altiratinib's binding mode, which engages conserved

elements in the kinase domain that are less susceptible to mutation-induced resistance.
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Experimental Data and Technical Specifications

Quantitative Kinase Inhibition Profiling

Table 3: Comprehensive Kinase Inhibition Profile of Altiratinib

. ICs0 Value .
Kinase Target (M) Cellular Context Experimental Method
n
TRKA 0.85 Cell-free assay Kinase activity assay
TRKC 0.85 Cell-free assay Kinase activity assay
MET (wild-type) 4.6 Cell-free assay Kinase activity assay
MET Y1230C 0.37 Cell-free assay Kinase activity assay
MET D1228N 1.3 Cell-free assay Kinase activity assay
TIE2 Not specified HUVECs & EA.hy926 Cellular
cells phosphorylation
VEGFR2 4.7 HUVECs Cellular
phosphorylation
Cellular MET (HGF- 2.3 HUVECs Cellular
stimulated) phosphorylation
Cellular TIE2 (ANG1- 1.0-2.6 HUVECs & EA.hy926 Cellular
stimulated) phosphorylation
Cellular TRKA (NGF- 1.2 SK-N-SH cells Cellular
stimulated) phosphorylation
Cellular TRKA (constitutive) 1.4 KM-12 cells Cellular
phosphorylation
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Altiratinib exhibits remarkable potency across its primary kinase targets, with ICso values consistently in
the low nanomolar range for both enzyme and cellular phosphorylation assays [3]. This balanced potency
profile is a key design feature that enables coordinated inhibition of multiple pathways simultaneously,
potentially preventing the compensatory signaling that often limits single-target agents. The compound also
demonstrates significant selectivity, with >10-fold selectivity for MET versus FMS and KIT, and >50-fold
selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38a (MAPK14), PDGFRa, PDGFR[, RET, and
SRC [3].

Cellular Efficacy and Phenotypic Responses

In cellular proliferation assays, altiratinib demonstrates potent growth inhibition in cancer cell lines
dependent on its primary kinase targets. It effectively inhibits proliferation in MET-amplified EBC-1 and
MKN-45 cells, as well as TPM3-TRKA fusion-positive KM-12 cells, with ICso values in the low nanomolar
range [3]. In contrast, it only weakly inhibits proliferation of various other cancer cell lines including M-
NFS-60 (ICso, 770 nM), A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells (ICsos > 1,000
nM) [3]. This differential activity highlights the context-dependent efficacy of altiratinib and supports its

targeted application in cancers driven by its specific kinase targets.

In glioblastoma stem cell (GSC) lines, altiratinib markedly inhibits cell viability across multiple genetically
diverse models, demonstrating its potential in this treatment-resistant cancer type [4]. Complete suppression
of HGF-stimulated MET phosphorylation was observed in GSC17 and GSC267 cells following altiratinib

treatment, confirming effective target engagement in these therapeutically challenging cellular models [4].

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Phosphorylation Inhibition Assay

¢ Cell Preparation: Plate HUVECs, SK-N-SH, or other relevant cells in 6-well plates at density of 5 x
10° cells per well [4]

e Serum Starvation: Incubate for 6 hours in serum-free medium to reduce basal phosphorylation
levels
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¢ Pre-treatment: Add altiratinib at appropriate concentrations (typically 0.1-1000 nM) for 6 hours

e Stimulation: Apply specific ligands (40 ng/mL HGF for MET, NGF for TRK, ANG1 for TIE2, VEGF for
VEGFR?2) for 10 minutes [4]

e Cell Lysis: Harvest cells in ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 100 mM NaCl, 1 mM EDTA,
1% Triton X-100, protease/phosphatase inhibitors)

e Analysis: Subject lysates to SDS-PAGE and Western blotting with phospho-specific antibodies [4]

Cell Viability/Proliferation Assay

e Cell Plating: Seed cells in 96-well black-walled plates at optimized densities (EBC-1, M-NFS-60, SK-
MEL-28: 2,500 cells/well; MKN-45: 5,000 cells/well) [3]

e Drug Exposure: Add altiratinib in concentration series (0.001 pM, 0.01 yM, 0.1 pM, 1 pM, 5 uM) in
complete medium

¢ Incubation: Maintain cells for 72 hours at 37°C in 5% CO2z atmosphere [3]

¢ Viability Quantification: Add resazurin solution, measure fluorescence (excitation 540 nm/emission
600 nm) or use CellTiter-Glo Assay per manufacturer's instructions [3] [4]

o Data Analysis: Calculate ICso values using nonlinear regression of concentration-response data

In Vivo Efficacy Studies

Glioblastoma Xenograft Model Protocol

¢ Animal Model: 4-6 week old female nude mice [4]
¢ Cell Implantation: Intracranially implant 5 x 104 to 5 x 10° glioblastoma stem cells in appropriate
medium [4]
¢ Dosing Initiation: Begin treatment 4 days post-implantation to allow tumor establishment
e Compound Administration:
o Bevacizumab: 10 mg/kg, intraperitoneal injection, twice weekly [4]
o Altiratinib: 10 mg/kg, oral gavage, twice daily [4]
o Control: Phosphate-buffered saline (i.p.) and/or 0.4% HPMC vehicle (oral gavage) [4]
e Tumor Monitoring: Track tumor volume by imaging or terminal measurement
¢ Endpoint Analysis: Evaluate tumor volume, stem cell and mesenchymal marker expression,
microvessel density, and TIE2-expressing monocyte infiltration [4]

Pharmacokinetic and Blood-Brain Barrier Penetration Assessment

e Dosing: Administer altiratinib via oral gavage at specified doses (e.g., 10-30 mg/kg) [3]
e Sample Collection: Collect blood and brain tissue at multiple time points post-administration
e Sample Processing:

o Plasma: Separate via centrifugation of blood samples
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o Brain Homogenate: Prepare brain tissue in appropriate buffer
e Bioanalysis: Quantify altiratinib concentrations using LC-MS/MS
e Calculation: Determine brain:plasma ratio based on area-under-curve values
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Figure 2: Comprehensive experimental workflow for altiratinib characterization. The diagram outlines the
multi-stage approach from molecular assays through cellular studies to in vivo models, demonstrating the

systematic evaluation of altiratinib's activity, selectivity, and therapeutic potential.

Clinical Development Status
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Altiratinib has entered clinical evaluation with a Phase 1 trial (NCT02228811) designed to assess safety,
tolerability, and initial efficacy in cancer patients with solid tumors [3] [2]. Although this trial was terminated
(status: Terminated), the preclinical data generated continues to inform understanding of multi-kinase
targeting strategies and structure-activity relationships for balanced kinase inhibition. The clinical
development plan included co-development of companion diagnostic assays to identify patients most likely

to benefit from altiratinib therapy based on the molecular characteristics of their tumors [2].

The most promising clinical applications suggested by preclinical data include:

Glioblastoma, particularly in combination with bevacizumab to overcome anti-VEGF resistance [4]
TRK fusion-positive cancers that develop resistance to first-generation TRK inhibitors [5]

MET-driven cancers including those with activation loop mutations [3] [2]
Advanced solid tumors with evidence of angiogenesis and metastatic progression [2]

While clinical development of altiratinib appears to have slowed based on available information, its
sophisticated multi-target design and compelling preclinical efficacy continue to make it an important
compound from a structure-activity relationship perspective, offering valuable insights for future kinase

inhibitor development.

Conclusion and Future Directions

Altiratinib represents a strategically advanced multi-kinase inhibitor designed through thoughtful
application of structure-activity relationship principles to achieve balanced potency against MET, TIE2,
VEGFR2, and TRK kinases. Its type II binding mode provides a distinct mechanism compared to type I
inhibitors, enabling efficacy against certain resistance mutations that limit first-generation agents. The
compound's favorable pharmacokinetic properties, including blood-brain barrier penetration, further

enhance its therapeutic potential for challenging malignancies including glioblastoma and brain metastases.

The future direction of altiratinib and related compounds lies in several key areas:

e Combinatorial regimens that leverage its multi-target profile to prevent resistance development

e Biomarker-driven patient selection to identify populations most likely to benefit from its unique
targeting strategy

e Structural optimization to further refine the balance between potency, selectivity, and safety based
on emerging SAR insights
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e Application in resistance settings where its type Il binding mode provides advantage against
specific kinase mutations

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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